4-Butylpyrimidine
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Overview
Description
4-Butylpyrimidine is an organic compound belonging to the pyrimidine family, characterized by a butyl group attached to the fourth carbon of the pyrimidine ring Pyrimidines are heterocyclic aromatic organic compounds, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butylpyrimidine can be achieved through several methods. One common approach involves the reaction of butylamine with a pyrimidine precursor under controlled conditions. For instance, the reaction between butylamine and 2,4-dichloropyrimidine in the presence of a base such as potassium carbonate can yield this compound . The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Continuous flow reactors and automated synthesis systems can be employed to streamline the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Butylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: Oxidation of the butyl group can lead to the formation of butylpyrimidine derivatives with different oxidation states.
Reduction Reactions: Reduction of the pyrimidine ring can yield dihydropyrimidine derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions include various substituted pyrimidines, oxidized derivatives, and reduced pyrimidine compounds .
Scientific Research Applications
4-Butylpyrimidine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives used in organic synthesis and material science.
Mechanism of Action
The mechanism of action of 4-Butylpyrimidine and its derivatives involves interactions with specific molecular targets and pathways. For instance, certain derivatives may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact mechanism can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
2,4,6-Tri-tert-butylpyrimidine: Known for its bulky structure and use as a non-nucleophilic base.
2,6-Di-tert-butylpyridine: Another bulky pyridine derivative used in organic synthesis.
4-Methylpyrimidine: A simpler pyrimidine derivative with a methyl group instead of a butyl group.
Uniqueness of 4-Butylpyrimidine: Its derivatives are explored for various biological activities and industrial applications, making it a versatile compound in scientific research and industry .
Properties
IUPAC Name |
4-butylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-2-3-4-8-5-6-9-7-10-8/h5-7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWHJRRVAUXIST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=NC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597522 |
Source
|
Record name | 4-Butylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60597522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28918-79-8 |
Source
|
Record name | 4-Butylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60597522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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